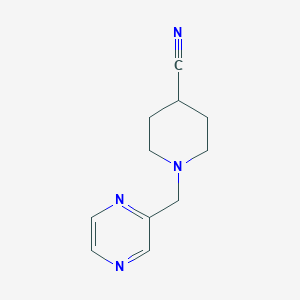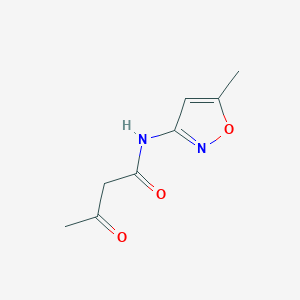![molecular formula C22H20FNO2 B2421326 N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine CAS No. 443645-13-4](/img/structure/B2421326.png)
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is also referred to as F-MDMB-BICA, and it belongs to the class of indole-3-carboxamides. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise.
作用机制
F-MDMB-BICA binds to the cannabinoid receptors in the brain, mimicking the effects of endocannabinoids. This binding activates the receptors, leading to a cascade of signaling events that modulate various physiological processes. The exact mechanism of action of F-MDMB-BICA is still under investigation, but it is believed to involve the activation of the CB1 and CB2 receptors.
Biochemical and Physiological Effects
F-MDMB-BICA has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the advantages of F-MDMB-BICA is its high affinity and selectivity for cannabinoid receptors. This makes it a useful tool for studying the role of cannabinoid receptors in various physiological processes. However, one of the limitations of F-MDMB-BICA is its limited solubility in water, which can make it difficult to work with in laboratory experiments.
未来方向
There are several future directions for the research on F-MDMB-BICA. One of the most promising directions is the development of new drugs based on F-MDMB-BICA for the treatment of various diseases. Another direction is the study of the effects of F-MDMB-BICA on various physiological processes, such as pain, inflammation, and appetite. Additionally, the development of new synthetic methods for F-MDMB-BICA could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, F-MDMB-BICA is a chemical compound that has shown potential therapeutic applications in scientific research. Its high affinity and selectivity for cannabinoid receptors make it a useful tool for studying the role of these receptors in various physiological processes. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise. There are several future directions for the research on F-MDMB-BICA, including the development of new drugs based on this compound and the study of its effects on various physiological processes.
合成方法
The synthesis of F-MDMB-BICA involves several steps. Firstly, 4-fluorobenzyl chloride is reacted with 4-methoxybenzylamine to yield N-(4-fluorobenzyl)-4-methoxybenzylamine. Secondly, this intermediate is reacted with 1,1-bis(4-methoxyphenyl) methanone in the presence of a base to produce F-MDMB-BICA. The final product is purified using chromatography techniques to obtain a pure compound.
科学研究应用
F-MDMB-BICA has shown potential therapeutic applications in scientific research. One of the most promising applications is its use as a cannabinoid receptor agonist. Cannabinoid receptors are present in the central nervous system and play a role in various physiological processes such as pain, inflammation, and appetite. F-MDMB-BICA has demonstrated high affinity and selectivity for cannabinoid receptors, making it a potential candidate for the development of new drugs to treat various diseases.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-25-20-11-5-17(6-12-20)22(18-7-13-21(26-2)14-8-18)24-15-16-3-9-19(23)10-4-16/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBOTLJQXGWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)
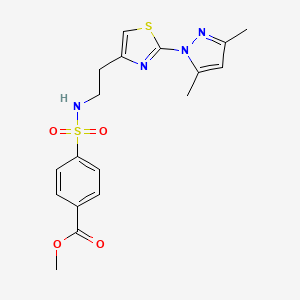


![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
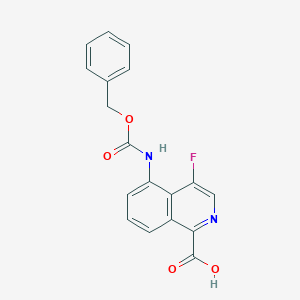
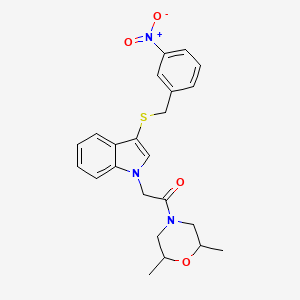
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
